Journal Name:Russian Journal of Nondestructive Testing
Journal ISSN:1061-8309
IF:0.674
Journal Website:http://www.springer.com/materials/characterization+%26+evaluation/journal/11181
Year of Origin:0
Publisher:Pleiades Publishing
Number of Articles Per Year:100
Publishing Cycle:Monthly
OA or Not:Not
A prognostic risk score for development and spread of chronic pain
Russian Journal of Nondestructive Testing ( IF 0.674 ) Pub Date: 2023-07-06 , DOI: 10.1038/s41591-023-02430-4
Chronic pain is a complex condition influenced by a combination of biological, psychological and social factors. Using data from the UK Biobank (n = 493,211), we showed that pain spreads from proximal to distal sites and developed a biopsychosocial model that predicted the number of coexisting pain sites. This data-driven model was used to identify a risk score that classified various chronic pain conditions (area under the curve (AUC) 0.70–0.88) and pain-related medical conditions (AUC 0.67–0.86). In longitudinal analyses, the risk score predicted the development of widespread chronic pain, the spreading of chronic pain across body sites and high-impact pain about 9 years later (AUC 0.68–0.78). Key risk factors included sleeplessness, feeling ‘fed-up’, tiredness, stressful life events and a body mass index >30. A simplified version of this score, named the risk of pain spreading, obtained similar predictive performance based on six simple questions with binarized answers. The risk of pain spreading was then validated in the Northern Finland Birth Cohort (n = 5,525) and the PREVENT-AD cohort (n = 178), obtaining comparable predictive performance. Our findings show that chronic pain conditions can be predicted from a common set of biopsychosocial factors, which can aid in tailoring research protocols, optimizing patient randomization in clinical trials and improving pain management.
Detail
Health nationalism in Aotearoa New Zealand during COVID-19: problems for global health equity
Russian Journal of Nondestructive Testing ( IF 0.674 ) Pub Date: 2023-07-18 , DOI: 10.1038/s41591-023-02436-y
By the late 1800s, most non-Indigenous New Zealanders regarded themselves as members of a new nation with an emerging national identity founded in sporting achievement and war service. A period of cultural nationalism followed that was constructed by efforts to establish a thriving local art and literary culture that broke with British cultural traditions. Before the COVID-19 pandemic, New Zealand had among the highest composite metrics of nationalism3. New Zealand’s newest period of nationalism is characterized by an increased acknowledgement of biculturalism and the Treaty of Waitangi as the country’s founding document. However, this ‘new nationalism’ has features of an insular worldview that frames the non-New Zealand world as an outgroup, focuses on matters within national borders, and questions the value of outside views and expertise.
Detail
A reinforcement learning model for AI-based decision support in skin cancer
Russian Journal of Nondestructive Testing ( IF 0.674 ) Pub Date: 2023-07-27 , DOI: 10.1038/s41591-023-02475-5
We investigated whether human preferences hold the potential to improve diagnostic artificial intelligence (AI)-based decision support using skin cancer diagnosis as a use case. We utilized nonuniform rewards and penalties based on expert-generated tables, balancing the benefits and harms of various diagnostic errors, which were applied using reinforcement learning. Compared with supervised learning, the reinforcement learning model improved the sensitivity for melanoma from 61.4% to 79.5% (95% confidence interval (CI): 73.5–85.6%) and for basal cell carcinoma from 79.4% to 87.1% (95% CI: 80.3–93.9%). AI overconfidence was also reduced while simultaneously maintaining accuracy. Reinforcement learning increased the rate of correct diagnoses made by dermatologists by 12.0% (95% CI: 8.8–15.1%) and improved the rate of optimal management decisions from 57.4% to 65.3% (95% CI: 61.7–68.9%). We further demonstrated that the reward-adjusted reinforcement learning model and a threshold-based model outperformed naïve supervised learning in various clinical scenarios. Our findings suggest the potential for incorporating human preferences into image-based diagnostic algorithms.
Detail
Genes linked to premature ovarian insufficiency show no pathogenicity in the general population
Russian Journal of Nondestructive Testing ( IF 0.674 ) Pub Date: 2023-07-03 , DOI: 10.1038/s41591-023-02413-5
We investigated the presence of genetic variants for 105 genes previously associated with premature ovarian insufficiency (POI) in over 100,000 women. We found that predicted damaging variants in these genes were commonly found in the heterozygous state in women that had menopause within the normal age range. This suggests that monogenic causes of POI are rare, and that POI is more likely to be a polygenic disorder.
Detail
Multi-omics for better and faster rare disease diagnosis
Russian Journal of Nondestructive Testing ( IF 0.674 ) Pub Date: 2023-07-03 , DOI: 10.1038/s41591-023-02417-1
We show that integrating multi-omic approaches with ultra-rapid whole-genome sequencing improves diagnosis in critically ill infants and children with rare diseases and can be successfully delivered on a national scale.
Detail
How publishers can fight misinformation in and about science and medicine
Russian Journal of Nondestructive Testing ( IF 0.674 ) Pub Date: 2023-07-07 , DOI: 10.1038/s41591-023-02411-7
Scientific and medical publishers have a major role in developing guidelines and policies to combat misinformation and disinformation.
Detail
Trastuzumab deruxtecan in metastatic breast cancer with variable HER2 expression: the phase 2 DAISY trial
Russian Journal of Nondestructive Testing ( IF 0.674 ) Pub Date: 2023-07-24 , DOI: 10.1038/s41591-023-02478-2
The mechanisms of action of and resistance to trastuzumab deruxtecan (T-DXd), an anti-HER2–drug conjugate for breast cancer treatment, remain unclear. The phase 2 DAISY trial evaluated the efficacy of T-DXd in patients with HER2-overexpressing (n = 72, cohort 1), HER2-low (n = 74, cohort 2) and HER2 non-expressing (n = 40, cohort 3) metastatic breast cancer. In the full analysis set population (n = 177), the confirmed objective response rate (primary endpoint) was 70.6% (95% confidence interval (CI) 58.3–81) in cohort 1, 37.5% (95% CI 26.4–49.7) in cohort 2 and 29.7% (95% CI 15.9–47) in cohort 3. The primary endpoint was met in cohorts 1 and 2. Secondary endpoints included safety. No new safety signals were observed. During treatment, HER2-expressing tumors (n = 4) presented strong T-DXd staining. Conversely, HER2 immunohistochemistry 0 samples (n = 3) presented no or very few T-DXd staining (Pearson correlation coefficient r = 0.75, P = 0.053). Among patients with HER2 immunohistochemistry 0 metastatic breast cancer, 5 of 14 (35.7%, 95% CI 12.8–64.9) with ERBB2 expression below the median presented a confirmed objective response as compared to 3 of 10 (30%, 95% CI 6.7–65.2) with ERBB2 expression above the median. Although HER2 expression is a determinant of T-DXd efficacy, our study suggests that additional mechanisms may also be involved. (ClinicalTrials.gov identifier NCT04132960.)
Detail
Correcting the drug development paradigm for glioblastoma requires serial tissue sampling
Russian Journal of Nondestructive Testing ( IF 0.674 ) Pub Date: 2023-07-24 , DOI: 10.1038/s41591-023-02464-8
A breakthrough in drug discovery for glioblastoma requires serial collection of tissue from the central nervous system via window of opportunity trials
Detail
SARS-CoV-2-specific immune responses and clinical outcomes after COVID-19 vaccination in patients with immune-suppressive disease
Russian Journal of Nondestructive Testing ( IF 0.674 ) Pub Date: 2023-07-06 , DOI: 10.1038/s41591-023-02414-4
Severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) immune responses and infection outcomes were evaluated in 2,686 patients with varying immune-suppressive disease states after administration of two Coronavirus Disease 2019 (COVID-19) vaccines. Overall, 255 of 2,204 (12%) patients failed to develop anti-spike antibodies, with an additional 600 of 2,204 (27%) patients generating low levels (<380 AU ml−1). Vaccine failure rates were highest in ANCA-associated vasculitis on rituximab (21/29, 72%), hemodialysis on immunosuppressive therapy (6/30, 20%) and solid organ transplant recipients (20/81, 25% and 141/458, 31%). SARS-CoV-2-specific T cell responses were detected in 513 of 580 (88%) patients, with lower T cell magnitude or proportion in hemodialysis, allogeneic hematopoietic stem cell transplantation and liver transplant recipients (versus healthy controls). Humoral responses against Omicron (BA.1) were reduced, although cross-reactive T cell responses were sustained in all participants for whom these data were available. BNT162b2 was associated with higher antibody but lower cellular responses compared to ChAdOx1 nCoV-19 vaccination. We report 474 SARS-CoV-2 infection episodes, including 48 individuals with hospitalization or death from COVID-19. Decreased magnitude of both the serological and the T cell response was associated with severe COVID-19. Overall, we identified clinical phenotypes that may benefit from targeted COVID-19 therapeutic strategies.
Detail
The Aging Biomarker Consortium represents a new era for aging research in China
Russian Journal of Nondestructive Testing ( IF 0.674 ) Pub Date: 2023-07-19 , DOI: 10.1038/s41591-023-02444-y
‘Aging biomarkers’ refers to scientifically measurable parameters of the aging process; these are age-related changes at cellular, organ and organismal levels that can be applied to predict the transition into a pathological state1. Biomarkers can be classified into six categories: physiological characteristics; imaging traits; histological features; cellular alterations; molecular changes; and secretory factors. These six categories provide a framework for mechanistic studies of the fundamental principles of aging that uncover cellular and molecular insights into regulatory networks that govern the aging process1. In addition to serving as biomarkers, some are often referred to as ‘drivers of aging’ and may hold potential as intervention targets for slowing down the aging process2,3,4,5.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术4区 MATERIALS SCIENCE, CHARACTERIZATION & TESTING 材料科学:表征与测试4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
53.80 13 Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
http://www.springer.com/materials/characterization+%26+evaluation/journal/11181